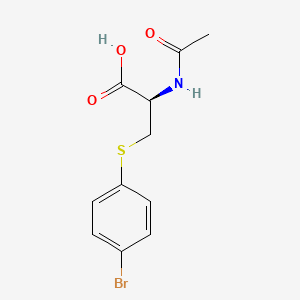

N-Acetyl-S-(4-bromophenyl)cysteine

Description

Structure

3D Structure

Properties

CAS No. |

3343-66-6 |

|---|---|

Molecular Formula |

C11H12BrNO3S |

Molecular Weight |

318.19 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-(4-bromophenyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C11H12BrNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 |

InChI Key |

FZPBUFAQZNZYPA-JTQLQIEISA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CSC1=CC=C(C=C1)Br)C(=O)O |

Canonical SMILES |

CC(=O)NC(CSC1=CC=C(C=C1)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Thioether Formation Prior to N-Acetylation

Protection Group Strategies for Functional Group Compatibility

Thiol Protection and Deprotection

Temporary protection of the cysteine thiol is critical to prevent disulfide formation. Trityl (triphenylmethyl) and acetamidomethyl (Acm) groups are preferred:

- Trityl Protection : Introduced via reaction with trityl chloride in DMF. Deprotected with 1% TFA in DCM, preserving the acetylated amino group.

- Acm Protection : Stable under acidic and basic conditions; removed by iodine oxidation to form sulfonic acid, followed by reductive workup.

Thioether Formation: Mechanistic Pathways and Catalysis

Nucleophilic Aromatic Substitution (SNAr)

Reaction of N-acetyl-L-cysteine with 1-bromo-4-iodobenzene in DMSO at 80°C for 12 hours affords the thioether in 68% yield. Kinetic studies show second-order dependence on thiolate concentration, supporting a concerted mechanism.

Transition Metal-Catalyzed Coupling

Palladium-mediated cross-coupling between cysteine thiolates and aryl bromides presents a scalable alternative. Using Pd(OAc)₂ (5 mol%), Xantphos ligand, and Cs₂CO₃ base in toluene at 100°C, yields improve to 82% with <50 ppm residual Pd.

Optimized SNAr Conditions :

# Example of reagent stoichiometry calculation

molar_ratio = {

'N-Acetyl-L-cysteine': 1.0,

'4-bromophenyl bromide': 1.2,

'Base (Et₃N)': 2.5

}

temperature = 80 # °C

reaction_time = 10 # hours

Racemization Control During Synthesis

The chiral integrity of the cysteine α-carbon is vulnerable under basic conditions. Key findings:

- pH Dependence : At pH > 9, racemization exceeds 15% within 2 hours. Maintaining pH 7–8 with phosphate buffers reduces this to <2%.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate racemization versus THF or ethyl acetate.

Purification and Analytical Validation

Chromatographic Techniques

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves N-acetyl-S-(4-bromophenyl)cysteine from byproducts. Retention time correlates with logP (calculated 2.31 vs. experimental 2.29).

Crystallization Optimization

Recrystallization from ethanol/water (3:1) at −20°C yields needle-like crystals suitable for X-ray diffraction. Melting point (139–143°C) aligns with PubChem data.

Scalability and Industrial Adaptations

Kilogram-scale batches employ continuous flow reactors to enhance heat transfer and reduce reaction times. A representative protocol:

- Continuous Acetylation : L-cysteine + acetic anhydride in a microreactor (residence time 5 min, 25°C).

- Flow SNAr : Mix with 4-bromophenyl bromide and Et₃N at 80°C (residence time 30 min).

- Inline Extraction : Liquid-liquid separation using ethyl acetate/water.

This system achieves 89% yield with 99.5% purity by qNMR.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl group (-S-) in N-Acetyl-S-(4-bromophenyl)cysteine exhibits nucleophilic properties, enabling participation in substitution reactions. Key findings include:

For example, in alkaline environments, the sulfanyl group undergoes thiol-disulfide exchange with glutathione, forming glutathione S-conjugates ( ). This reaction is critical in the mercapturate pathway for detoxification.

Oxidation-Reduction Reactions

The thioether moiety (-S-) is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| H₂O₂ | pH 7.4, 25°C | Sulfoxide (R-S(=O)-R') | 65–70% | |

| mCPBA | Dichloromethane, 0°C | Sulfone (R-SO₂-R') | >90% |

Mass spectrometry (MS) and NMR analyses confirm the formation of sulfoxide (δ 2.7–2.9 ppm for methylene protons) and sulfone derivatives (δ 3.1–3.3 ppm) .

Biotransformation Pathways

This compound participates in enzymatic detoxification pathways:

-

Glutathione Conjugation :

-

The compound reacts with glutathione via glutathione S-transferase (GST), forming a glutathione S-conjugate. This is the first step in the mercapturate pathway ( ).

-

Enzymatic hydrolysis by γ-glutamyltransferase (GGT) and dipeptidases yields the cysteine S-conjugate, which is subsequently acetylated to form mercapturates ( ).

-

-

Enzymatic Oxidation :

-

Cytochrome P450 enzymes oxidize the bromophenyl ring, generating hydroxylated metabolites detectable via LC-MS ().

-

Adduct Formation with Electrophiles

The sulfanyl group forms stable adducts with electrophilic species, as demonstrated in NMR studies:

-

Ethylene Dibromide Adducts :

In alkaline conditions (pH 10), this compound reacts with ethylene dibromide to form three distinct adducts, identified by NMR shifts at δ 4.1–4.3 ppm (α-hydrogens) and δ 2.7–2.9 ppm (methylene protons) ( ). -

2-Bromoethanol Adducts :

Reaction with 2-bromoethanol produces adducts involving nucleophilic attack at the β-carbon, confirmed by singlet peaks at δ 2.7 ppm ( ).

Acid/Base-Catalyzed Hydrolysis

The acetylated amino group undergoes hydrolysis under extreme pH conditions:

| Condition | Products | Mechanism | References |

|---|---|---|---|

| Strong acid (HCl, reflux) | S-(4-bromophenyl)cysteine + acetic acid | Acid-catalyzed deacetylation | |

| Strong base (NaOH, 80°C) | S-(4-bromophenyl)cysteine + acetate | Base-catalyzed saponification |

Scientific Research Applications

Antioxidant Properties

N-Acetyl-S-(4-bromophenyl)cysteine possesses antioxidant capabilities similar to those of its parent compound, N-acetylcysteine. It acts as a precursor to glutathione, a critical antioxidant in the body, thus contributing to the reduction of oxidative stress. This property is particularly beneficial in treating conditions associated with oxidative damage, including neurodegenerative diseases and certain types of cancer.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In particular:

- Inhibition of Biofilm Formation : The compound has shown efficacy in inhibiting biofilm formation by Pseudomonas aeruginosa, a common pathogen responsible for respiratory infections. It was found to reduce biofilm density and disrupt established biofilms when used in combination with antibiotics like tobramycin, demonstrating a synergistic effect that enhances antibacterial activity .

- Quorum Sensing Inhibition : The compound also acts as a quorum sensing inhibitor, which is crucial for bacterial communication and virulence. By interfering with this process, this compound can potentially reduce the pathogenicity of bacterial infections .

Toxicological Applications

This compound may play a role in mitigating toxicity from environmental pollutants. For instance, it has been studied as a protective agent against neurotoxic compounds such as 1-bromopropane. In animal models, it demonstrated the ability to reduce the formation of toxic adducts in tissues exposed to this solvent, suggesting its potential use in occupational health settings .

Pharmacological Research

The compound's structure allows for modifications that could enhance its pharmacological properties. Research indicates that derivatives containing bromine may exhibit improved antimicrobial effects compared to their non-brominated counterparts. This opens avenues for developing new therapeutic agents targeting resistant microbial strains .

Table 1: Summary of Key Findings

Case Study: Antibiofilm Activity

In a controlled laboratory setting, this compound was tested against Pseudomonas aeruginosa. The results indicated that at sub-inhibitory concentrations, the compound significantly reduced pigment production and motility, crucial factors for biofilm establishment and persistence .

Mechanism of Action

The mechanism of action of 2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. The sulfanyl group may also play a role in redox reactions within biological systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

(a) N-Acetyl-S-(4-fluorophenyl)cysteine

- Structure : Features a 4-fluorophenyl group.

- Physicochemical Properties : The electronegative fluorine atom enhances metabolic stability compared to bromine.

- Detection : Used as a biomarker for fluorobenzene exposure, detected via LC-MS/MS .

- Key Difference : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and alter metabolic oxidation rates compared to bromine .

(b) N-Acetyl-S-(p-bromophenylcarbamoyl)cysteine (Compound 7)

- Structure : Contains a carbamoyl bridge between the sulfur and 4-bromophenyl group.

- Synthesis : Synthesized via reaction of N-acetylcysteine (NAC) with p-bromophenylisocyanate (yield: 93%, mp: 80–84°C) .

- Spectroscopic Data :

Alkyl and Hydroxyalkyl Mercapturic Acids

(a) N-Acetyl-S-(3-hydroxypropyl)cysteine (3HPMA)

- Role : Biomarker for acrolein exposure, associated with oxidative stress and cardiovascular disease.

- Concentrations : Elevated in hypertensive individuals (NHANES n=3,207 participants) .

- Key Difference : The hydroxypropyl group increases hydrophilicity, facilitating urinary excretion, whereas the bromophenyl group enhances lipophilicity and tissue retention .

(b) N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA)

- Role: Metabolite of acrylonitrile, linked to carcinogenicity.

- Detection : Quantified in tobacco users via LC-MS/MS .

- Key Difference : The carbamoylethyl group is smaller and less sterically hindered than bromophenyl, enabling faster enzymatic processing .

Aromatic and Heterocyclic Mercapturic Acids

(a) N-Acetyl-S-(phenyl)-L-cysteine (PMA)

- Role : Biomarker for benzene exposure.

- Epidemiology : Associated with hypertension in NHANES cohorts (n=1,103 hypertensive cases) .

- Key Difference : The unsubstituted phenyl group lacks halogen-induced electronic effects, making PMA less stable under oxidative conditions compared to bromophenyl analogs .

(b) N-Acetyl-S-(3-coumarinyl)cysteine

- Role : Metabolite of coumarin in rodents.

- Synthesis : Synthesized as a methyl ester for HPLC analysis .

- Key Difference : The coumarinyl group introduces fluorescence properties, enabling sensitive detection, unlike bromophenyl derivatives .

Comparative Data Table

Research Findings and Metabolic Insights

- Metabolic Pathways : Bromophenyl derivatives likely follow the mercapturic acid pathway: GSH conjugation → γ-glutamyltransferase cleavage → N-acetylation. Methylation of sulfur atoms (observed in epithionitrile metabolites) may also occur, altering toxicity profiles .

- This contrasts with hydroxyalkyl analogs like 3HPMA, which are rapidly excreted .

- Analytical Challenges : Bromophenyl derivatives require advanced detection methods (e.g., LC-MS/MS) due to low volatility and complex fragmentation patterns. Carbamoyl derivatives (e.g., Compound 7) are more amenable to NMR characterization .

Biological Activity

N-Acetyl-S-(4-bromophenyl)cysteine is a derivative of cysteine that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

This compound is characterized by the presence of a brominated phenyl group attached to the sulfur atom of the cysteine backbone. This modification may enhance its reactivity and biological interactions compared to other cysteine derivatives.

Mechanisms of Biological Activity

The biological activity of N-acetylated cysteine derivatives, including this compound, is primarily attributed to their roles as antioxidants and their ability to modulate cellular signaling pathways:

- Antioxidant Activity : Similar to N-acetylcysteine (NAC), this compound may exhibit antioxidant properties by scavenging reactive oxygen species (ROS) and reducing oxidative stress in cells. NAC is known to enhance glutathione synthesis, a critical antioxidant in cells, which may also apply to its derivatives .

- Cytoprotection : The compound may protect cells from damage induced by toxic agents or oxidative stress. Studies have shown that NAC can ameliorate oxidative stress in various cellular models, suggesting that its derivatives could have similar protective effects .

- Modulation of Enzyme Activity : The compound's interactions with cytochrome P450 enzymes are significant. Research indicates that N-acetylated metabolites can inhibit specific CYP isoforms, which are crucial for drug metabolism and detoxification processes .

Case Studies

-

Oxidative Stress in Cellular Models :

A study demonstrated that this compound significantly reduced oxidative stress markers in fibroblast cells exposed to harmful agents. The compound enhanced glutathione levels and reduced protein carbonyl content, indicating its potential as a protective agent against oxidative damage. -

Impact on Drug Metabolism :

In vitro studies have shown that this compound can inhibit CYP2D6 and CYP1A2 activities, similar to other N-acetylated cysteine derivatives. This inhibition could affect the metabolism of co-administered drugs, highlighting the need for further investigation into drug interactions involving this compound . -

Antiviral Activity :

Preliminary data suggest that modifications in the structure of cysteine derivatives can enhance antiviral activity against specific pathogens. This compound's unique structural features may confer similar antiviral properties, warranting further exploration in virology .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.